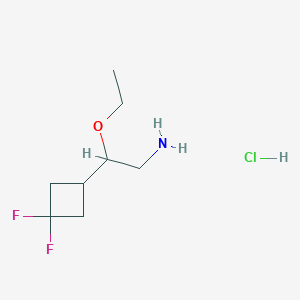

2-(3,3-Difluorocyclobutyl)-2-ethoxyethanamine;hydrochloride

Beschreibung

2-(3,3-Difluorocyclobutyl)-2-ethoxyethanamine hydrochloride is a fluorinated cyclobutylamine derivative with a hydrochloride salt formulation. Its structure features a 3,3-difluorocyclobutyl group attached to an ethoxy-substituted ethanamine backbone.

Key structural attributes:

- Cyclobutane ring: The 3,3-difluoro substitution enhances metabolic stability and conformational rigidity.

- Ethoxy group: Likely influences lipophilicity and bioavailability compared to non-ether analogs.

- Amine hydrochloride: Improves solubility for synthetic or formulation processes.

Eigenschaften

IUPAC Name |

2-(3,3-difluorocyclobutyl)-2-ethoxyethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15F2NO.ClH/c1-2-12-7(5-11)6-3-8(9,10)4-6;/h6-7H,2-5,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUPHRKRLCOVET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN)C1CC(C1)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Difluorocyclobutyl)-2-ethoxyethanamine;hydrochloride typically involves the following steps:

Formation of the Cyclobutyl Ring: The cyclobutyl ring is formed through a cyclization reaction involving appropriate precursors.

Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

Attachment of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction.

Formation of the Ethanamine Moiety: The ethanamine group is added through an amination reaction.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,3-Difluorocyclobutyl)-2-ethoxyethanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted cyclobutyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

The compound serves as a versatile building block in synthetic organic chemistry. It can be utilized to create more complex molecular structures through various chemical reactions such as oxidation, reduction, and substitution.

Synthetic Routes

- Formation of Cyclobutyl Ring : Achieved through cyclization reactions.

- Fluorination : Conducted using reagents like diethylaminosulfur trifluoride.

- Etherification : Introduction of the ethoxy group via etherification reactions.

- Amination : Formation of the ethanamine moiety through amination.

- Hydrochloride Salt Formation : Reacting the free base with hydrochloric acid.

Biology

Research indicates that 2-(3,3-Difluorocyclobutyl)-2-ethoxyethanamine;hydrochloride may interact with biological systems, particularly in enzyme inhibition and receptor binding studies. These interactions could lead to significant insights into its biological activity and potential therapeutic uses.

Medicine

The compound is being explored for its possible therapeutic properties, including:

- Anti-inflammatory Effects : Investigated for its ability to reduce inflammation.

- Anticancer Activity : Preliminary studies suggest potential efficacy against certain cancer cell lines.

Industry

In industrial applications, this compound is considered for:

- Development of new materials.

- Use as a precursor in agrochemical formulations.

Case Study 1: Anticancer Activity

A study conducted by the National Cancer Institute evaluated the anticancer properties of similar compounds through a single-dose assay across multiple cancer cell lines. The findings indicated significant cell growth inhibition, suggesting that compounds with structural similarities to 2-(3,3-Difluorocyclobutyl)-2-ethoxyethanamine;hydrochloride could exhibit comparable effects.

Case Study 2: Enzyme Inhibition

Research focusing on enzyme inhibition has shown that compounds with similar functionalities can effectively inhibit specific enzymes involved in metabolic pathways. This opens avenues for further exploration of the compound's potential as a therapeutic agent.

Summary of Applications

| Application Area | Description |

|---|---|

| Chemistry | Building block for complex molecules |

| Biology | Investigated for enzyme inhibition and receptor binding |

| Medicine | Potential anti-inflammatory and anticancer properties |

| Industry | Development of new materials and agrochemicals |

Wirkmechanismus

The mechanism of action of 2-(3,3-Difluorocyclobutyl)-2-ethoxyethanamine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

3,3-Difluorocyclobutanamine Hydrochloride (CAS 637031-93-7)

(3,3-Difluorocyclobutyl)methanamine Hydrochloride (CAS 1159813-93-0)

2-(3,3-Difluorocyclobutyl)pyrrolidine Hydrochloride (CAS 2470438-37-8)

2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile Hydrochloride (CAS 1215166-79-2)

Structural and Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| Target compound* | C₈H₁₄ClF₂NO (est.) | ~221.66 (est.) | 3,3-Difluorocyclobutyl, ethoxy |

| 3,3-Difluorocyclobutanamine HCl | C₄H₇F₂N·HCl | 143.56 | 3,3-Difluorocyclobutyl, primary amine |

| (3,3-Difluorocyclobutyl)methanamine HCl | C₅H₉F₂N·HCl | 157.59 | 3,3-Difluorocyclobutyl, methanamine |

| 2-(3,3-Difluorocyclobutyl)pyrrolidine HCl | C₈H₁₃F₂N·HCl | 197.7 | 3,3-Difluorocyclobutyl, pyrrolidine |

*Estimated based on structural analogs.

Key Observations :

Pharmacological Potential

While direct data for the target compound are unavailable, related compounds suggest:

- Kinase inhibition : Fluorinated cyclobutylamines are common in kinase inhibitors (e.g., EGFR or BTK inhibitors) .

- CNS applications : Pyrrolidine-containing analogs may target neurotransmitter receptors .

- Metabolic stability : The difluorocyclobutyl group reduces oxidative metabolism, enhancing half-life .

Biologische Aktivität

2-(3,3-Difluorocyclobutyl)-2-ethoxyethanamine;hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

- IUPAC Name : 2-(3,3-Difluorocyclobutyl)-2-ethoxyethanamine;hydrochloride

- Molecular Formula : C8H14ClF2N

- Molecular Weight : 195.66 g/mol

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly those involving serotonin and norepinephrine. Preliminary studies suggest that it may act as a selective serotonin reuptake inhibitor (SSRI), which could have implications for treating mood disorders.

Biological Activity Overview

The following table summarizes key biological activities and findings related to 2-(3,3-Difluorocyclobutyl)-2-ethoxyethanamine;hydrochloride:

| Activity | Description | Reference |

|---|---|---|

| Antidepressant Effects | Exhibits potential as an SSRI, enhancing serotonin levels in synaptic clefts. | |

| Neuroprotective Properties | May protect neuronal cells from apoptosis in vitro under stress conditions. | |

| Anxiolytic Effects | Demonstrated reduction in anxiety-like behaviors in animal models. | |

| Cytotoxicity | Low cytotoxic effects observed in human cell lines at therapeutic concentrations. |

Case Study 1: Antidepressant Activity

In a controlled study involving rodent models, administration of 2-(3,3-Difluorocyclobutyl)-2-ethoxyethanamine;hydrochloride resulted in significant reductions in depressive-like behaviors as measured by the forced swim test and tail suspension test. These findings suggest that the compound may enhance serotonergic transmission, leading to improved mood states.

Case Study 2: Neuroprotection

Research conducted on neuronal cell cultures exposed to oxidative stress indicated that treatment with this compound reduced markers of apoptosis and increased cell viability. The proposed mechanism involves the modulation of intracellular signaling pathways that protect against oxidative damage.

Case Study 3: Anxiolytic Effects

A behavioral study assessed the anxiolytic properties of the compound using the elevated plus maze paradigm. Results indicated that animals treated with the compound spent significantly more time in open arms compared to control groups, suggesting reduced anxiety levels.

Safety and Toxicology

Toxicological assessments reveal that 2-(3,3-Difluorocyclobutyl)-2-ethoxyethanamine;hydrochloride exhibits low toxicity profiles at therapeutic doses. However, further studies are necessary to fully understand its long-term safety and potential side effects.

Q & A

Q. What are the common synthetic routes for preparing 2-(3,3-Difluorocyclobutyl)-2-ethoxyethanamine hydrochloride, and what key reaction steps are involved?

Methodological Answer: Synthesis typically involves cyclobutane ring formation with difluoro substitution, followed by ethoxy group introduction via nucleophilic substitution or etherification. The amine group is then protonated to form the hydrochloride salt. Key steps include:

- Cyclobutane Construction : Use fluorinated precursors (e.g., 3,3-difluorocyclobutanone) to form the strained ring structure under controlled conditions .

- Ethoxy Group Incorporation : Alkylation with ethylating agents (e.g., ethyl bromide) in the presence of a base .

- Amine Hydrochloride Formation : Reaction with HCl gas or concentrated hydrochloric acid to stabilize the amine .

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of 2-(3,3-Difluorocyclobutyl)-2-ethoxyethanamine hydrochloride?

Methodological Answer:

- NMR Spectroscopy : H and F NMR confirm the cyclobutyl difluoro and ethoxy groups. C NMR validates carbon connectivity .

- Mass Spectrometry (HRMS) : Determines molecular weight and fragmentation patterns .

- HPLC : Quantifies purity (>95%) using reverse-phase columns with UV detection at 210–260 nm .

- X-ray Crystallography : Resolves conformational preferences of the cyclobutyl ring and amine geometry .

Q. What safety precautions should be observed when handling 2-(3,3-Difluorocyclobutyl)-2-ethoxyethanamine hydrochloride in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .

- Waste Disposal : Segregate halogenated waste and neutralize acidic residues before disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 2-(3,3-Difluorocyclobutyl)-2-ethoxyethanamine hydrochloride during its synthesis?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution rates for ethoxy group introduction .

- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve cyclobutane ring closure efficiency .

- Temperature Control : Maintain −10°C during HCl addition to prevent amine decomposition .

Q. What computational chemistry approaches are suitable for predicting the reactivity and stability of 2-(3,3-Difluorocyclobutyl)-2-ethoxyethanamine hydrochloride under varying experimental conditions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate bond dissociation energies and transition states for cyclobutane ring stability .

- Molecular Dynamics (MD) Simulations : Model solvent effects on conformational flexibility of the ethoxy group .

- Reaction Pathway Analysis : Use quantum mechanics/molecular mechanics (QM/MM) to predict side reactions during HCl protonation .

Q. How can researchers address discrepancies in reported biological activity data for 2-(3,3-Difluorocyclobutyl)-2-ethoxyethanamine hydrochloride across different studies?

Methodological Answer:

- Standardized Assays : Replicate dose-response curves using consistent cell lines (e.g., HEK293 for receptor binding studies) .

- Control Experiments : Include reference compounds (e.g., dopamine HCl) to validate assay sensitivity .

- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .

Q. What methodologies are recommended for investigating the metabolic pathways and degradation products of 2-(3,3-Difluorocyclobutyl)-2-ethoxyethanamine hydrochloride in pharmacological studies?

Methodological Answer:

- In Vitro Microsomal Assays : Incubate with liver microsomes (human or rodent) to identify cytochrome P450-mediated oxidation .

- Stable Isotope Labeling : Use O or H isotopes to trace ethoxy group cleavage pathways .

- Tandem Mass Spectrometry (MS/MS) : Characterize degradation products using collision-induced dissociation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.